4-(4-Aminophenyl)benzonitrile hydrochloride
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Overview
Description
4-(4-Aminophenyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H10N2·HCl. It is also known as 4′-Amino-[1,1′-biphenyl]-4-carbonitrile hydrochloride. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)benzonitrile hydrochloride typically involves the reaction of 4-aminobenzonitrile with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The compound can be purified through recrystallization techniques to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as filtration, drying, and packaging to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted biphenyl compounds. These products have various applications in chemical synthesis and research .
Scientific Research Applications
4-(4-Aminophenyl)benzonitrile hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The nitrile group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Aminophenyl)benzonitrile hydrochloride include:
- 4-Aminobenzonitrile
- 4-(Methylamino)benzonitrile
- 4-Cyanobenzylamine
- 4-(Dimethylamino)benzylamine dihydrochloride
Uniqueness
This compound is unique due to its specific combination of an amino group and a nitrile group on a biphenyl structure. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Properties
IUPAC Name |
4-(4-aminophenyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGXLOVYTZLZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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